3,4-Dichlorobenzonitrile

Description

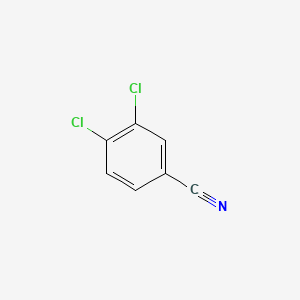

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWBYWUSERRVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215944 | |

| Record name | 3,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-99-8 | |

| Record name | 3,4-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3NZ9X3XQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzonitrile is an aromatic nitrile compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals, pharmaceuticals, and other chemical products.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group, imparts specific physicochemical properties that are critical to its reactivity and application in various synthetic pathways. This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination and relevant workflows for its synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference |

| Appearance | White to brown crystalline powder | [2] |

| Molecular Formula | C₇H₃Cl₂N | [3][4] |

| Molecular Weight | 172.01 g/mol | [3][4] |

| Melting Point | 70-78 °C | [2][3][5] |

| Boiling Point | 235.5 °C @ 760 mmHg; 129-130 °C @ 0.01 Torr | [2][3] |

| Density | ~1.4 g/cm³ | [2][3][5] |

| Flash Point | 95 °C | [2][3][5] |

| Vapor Pressure | 0.0498 mmHg @ 25°C | [2][3] |

| Refractive Index | 1.583 | [2][3] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Insoluble | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 2.8 - 3.1 | [3][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 1,2-dichlorobenzene (B45396).[7]

Step 1: Bromination of 1,2-Dichlorobenzene to form 3,4-Dichlorobromobenzene

-

Charge a reaction vessel with 1,2-dichlorobenzene and a catalyst, such as iron powder.

-

Heat the mixture to approximately 45°C.

-

Slowly add bromine dropwise to the reaction mixture.

-

Maintain the temperature and allow the reaction to proceed for a set time (e.g., 2 hours) after the addition of bromine is complete.

-

Upon completion, quench the reaction and wash the mixture, for example, with a sodium sulfite (B76179) solution and dichloromethane.

-

The crude product, 3,4-dichlorobromobenzene, can be purified by distillation.

Step 2: Cyanation of 3,4-Dichlorobromobenzene to form this compound

-

In a separate reaction vessel, mix cuprous cyanide, a catalyst (e.g., L-proline), and a solvent such as DMF.

-

Heat this mixture to around 128°C.

-

Prepare a solution of the 3,4-dichlorobromobenzene from Step 1 in a suitable solvent (e.g., DMF).

-

Add the 3,4-dichlorobromobenzene solution dropwise to the heated cuprous cyanide mixture.

-

Maintain the reaction temperature for a specified period (e.g., 3 hours) after the addition is complete.

-

After the reaction, the mixture is cooled and washed with water to isolate the crude this compound.

-

The final product can be further purified as needed.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.[2][3][5]

-

A small amount of the crystalline this compound is placed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[5]

-

The sample is heated slowly and evenly.[2]

-

The temperature at which the solid first begins to melt (t₁) and the temperature at which the solid has completely melted (t₂) are recorded.[5]

-

The melting point is reported as the range between t₁ and t₂.[2] For a pure compound, this range is typically narrow.[3]

Determination of Boiling Point

The boiling point at a specific pressure can be determined using a distillation method or the Thiele tube method.[7][8]

-

A small quantity of liquid this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9]

-

The fusion tube is attached to a thermometer and heated in a heating bath.

-

The temperature is raised until a steady stream of bubbles emerges from the open end of the capillary tube.[9]

-

The heating is then stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

-

Place a small, measured amount of this compound (e.g., 25 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 0.75 mL of water or an organic solvent) in portions.[10]

-

After each addition, vigorously shake the test tube.[10]

-

Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant biological pathway for a related compound.

Biological Activity Context

While this compound is primarily used as a chemical intermediate, related benzonitrile (B105546) structures have shown biological activity. For instance, the derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860) has demonstrated antiviral properties against picornaviruses.[11] Its mechanism of action is believed to involve the inhibition of an early event in the viral replication cycle that occurs after the uncoating of the virus and is essential for the synthesis of viral RNA.[11][12] Additionally, other dichlorobenzonitrile isomers, such as 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), are used as herbicides and are known to inhibit cell wall biosynthesis in plants.[13] These examples highlight the potential for dichlorobenzonitrile scaffolds in the development of biologically active molecules.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable building block in organic synthesis. Understanding these properties is essential for its effective use in research and development, particularly in the fields of agrochemicals and pharmaceuticals. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and characterization of this important chemical intermediate.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scbt.com [scbt.com]

- 5. byjus.com [byjus.com]

- 6. This compound | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dichlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,4-Dichlorobenzonitrile

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 6574-99-8 | [2][3] |

| Molecular Formula | C₇H₃Cl₂N | [3][4] |

| Molecular Weight | 172.01 g/mol | [4] |

| Melting Point | 74-78 °C | [2][5] |

| Boiling Point | 129-130 °C (at 0.01 Torr) | [2] |

| Appearance | White to brown powder or crystalline powder | [2] |

| Water Solubility | Insoluble | [2][4][5] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents at various temperatures remains largely unpublished. However, to illustrate the expected solubility trends and provide a practical reference, the following section presents data for 3,4-dichloronitrobenzene (B32671), a compound with a similar dichlorinated benzene (B151609) ring structure. It is important to note that the nitro group in 3,4-dichloronitrobenzene will influence its polarity and, consequently, its solubility profile compared to the nitrile group in this compound.

Illustrative Solubility of 3,4-Dichloronitrobenzene

The mole fraction solubility of 3,4-dichloronitrobenzene in several organic solvents was determined over a temperature range of 278.15 K to 303.15 K.[6][7] The data indicates that solubility generally increases with temperature, a common trend for the dissolution of crystalline solids in organic solvents.[6][7]

Table 1: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [6][7]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.0187 | 0.0163 | 0.1152 | 0.0142 | 0.0129 | 0.0125 |

| 283.15 | 0.0234 | 0.0203 | 0.1343 | 0.0173 | 0.0158 | 0.0153 |

| 288.15 | 0.0290 | 0.0252 | 0.1559 | 0.0211 | 0.0194 | 0.0188 |

| 293.15 | 0.0358 | 0.0312 | 0.1805 | 0.0257 | 0.0238 | 0.0231 |

| 298.15 | 0.0441 | 0.0385 | 0.2083 | 0.0313 | 0.0292 | 0.0284 |

| 303.15 | 0.0543 | 0.0475 | 0.2398 | 0.0382 | 0.0358 | 0.0349 |

Disclaimer: This data is for the analogous compound 3,4-dichloronitrobenzene and should be used for illustrative purposes only.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development, including reaction solvent selection, crystallization, and formulation. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid drawing up solid particles, the sample should be taken from the upper portion of the solution.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Weigh the vial containing the dried solid. The mass of the dissolved this compound can then be determined.

-

Alternatively, the concentration of the filtered solution can be determined using a validated HPLC or GC method by comparing the response to a calibration curve prepared with known concentrations of this compound in the same solvent.

Calculation: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the solute and solvent.

Objective: To determine the mass fraction solubility of this compound in a solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature in the jacketed glass vessel, ensuring excess solid is present.

-

Stir the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully decant a known mass of the clear, saturated solution into a pre-weighed container.

-

Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven).

-

Weigh the container with the dried residue.

-

The mass of the dissolved this compound and the mass of the solvent can be calculated.

Calculation: Mass fraction solubility = mass of dissolved this compound / (mass of dissolved this compound + mass of solvent)

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for solubility determination and a logical pathway for the synthesis and application of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Synthesis and application of this compound.

References

- 1. JP3438084B2 - Method for producing this compound - Google Patents [patents.google.com]

- 2. This compound | 6574-99-8 [amp.chemicalbook.com]

- 3. This compound | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

3,4-Dichlorobenzonitrile CAS number and structure

An In-depth Technical Guide to 3,4-Dichlorobenzonitrile

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a white crystalline powder at room temperature.[1] It is identified by the CAS number 6574-99-8.[1][2][3][4][5] The chemical formula for this compound is C7H3Cl2N.[1][2][3][4]

Chemical Structure:

The structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 4, and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6574-99-8 | [1][2][3][4][5] |

| Molecular Formula | C7H3Cl2N | [1][2][3][4] |

| Molecular Weight | 172.01 g/mol | [2][3][6] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 74-78 °C | [1][5] |

| Boiling Point | 235.5 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Flash Point | 95 °C | [1][5] |

| Water Solubility | Insoluble | [1][5] |

| LogP | 2.86508 | [1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and scalable approach involves a two-step process starting from 1,2-dichlorobenzene (B45396).[7][8]

Experimental Protocol: Two-Step Synthesis from 1,2-Dichlorobenzene

This method involves the bromination of 1,2-dichlorobenzene to form 3,4-dichlorobromobenzene, followed by a cyanidation reaction.[7][8]

Step 1: Bromination of 1,2-Dichlorobenzene

-

Materials: 1,2-dichlorobenzene (26.2g), iron powder (2.75g), bromine (26g), sodium sulfite (B76179) solution, dichloromethane.

-

Procedure:

-

Mix 26.2g of 1,2-dichlorobenzene with 2.75g of iron powder in a reaction vessel.[8]

-

Heat the mixture to 45°C.[8]

-

Slowly add 26g of bromine dropwise at a rate of 0.2 mL/min.[8]

-

After the addition is complete, maintain the reaction at temperature for 2 hours.[8]

-

Upon completion, wash the reaction mixture with a sodium sulfite solution and extract with dichloromethane.[8]

-

The crude product is purified by rectification to yield 3,4-dichlorobromobenzene.[8]

-

Step 2: Cyanidation of 3,4-Dichlorobromobenzene

-

Materials: Cuprous cyanide (5.4g), L-proline (0.1g), DMF (25g), 3,4-dichlorobromobenzene (11.3g), DMF (10g).

-

Procedure:

-

Mix 5.4g of cuprous cyanide, 0.1g of L-proline, and 25g of DMF in a reaction vessel.[7]

-

Heat the mixture to 128°C.[7]

-

Prepare a solution of 11.3g of 3,4-dichlorobromobenzene in 10g of DMF.[7]

-

Add the 3,4-dichlorobromobenzene solution dropwise to the heated reaction mixture.[7]

-

After the addition is complete, maintain the reaction at temperature for 3 hours.[7]

-

After the reaction is finished, the product is isolated by water washing and layer separation to yield this compound with a purity of 98.2% and a molar yield of 96.5%.[7]

-

Caption: Figure 1: Two-Step Synthesis of this compound

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 171, m/z 2nd Highest: 173, m/z 3rd Highest: 100 | [6] |

| Infrared (IR) Spectrum | Available in the NIST WebBook | [4] |

Applications in Research and Development

This compound is a versatile intermediate with significant applications in the following sectors:

-

Agrochemicals: It is a key intermediate in the synthesis of herbicides and pesticides.[9] Specifically, it is an important precursor for cyhalofop-butyl, an aryloxyphenoxypropionic acid herbicide that is highly effective and safe for use in rice cultivation.

-

Pharmaceuticals: This compound serves as a building block in the synthesis of various pharmaceutical agents.[3][9] Its role as an intermediate is critical in the development of new therapeutic drugs.[9]

-

Chemical Synthesis: Beyond its primary applications, it is also used in the production of dyes, pigments, and other specialty chemicals.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: Hazard Identification and Safety Precautions

| Hazard Class | Precautionary Statement | Reference |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [6][11] |

| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. Wear protective gloves/protective clothing. | [6][11] |

| Skin Irritation (Category 2) | Causes skin irritation. Wash skin thoroughly after handling. | [6][11] |

| Eye Irritation (Category 2) | Causes serious eye irritation. Wear eye protection/face protection. Rinse cautiously with water for several minutes if in eyes. | [6][11] |

| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [6][11] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | [6][11] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[11]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

Handling and Storage:

-

Store in a well-ventilated place.[11]

-

Keep container tightly closed.[11]

-

Store locked up.[11]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. dataintelo.com [dataintelo.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Analysis of 3,4-Dichlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dichlorobenzonitrile (C₇H₃Cl₂N), a significant intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following NMR data is predicted and serves as a reference for expected spectral features. Experimental values may vary slightly based on solvent and concentration.

¹H NMR (Proton NMR) Spectrum (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | ~2.0 | H-2 |

| 7.70 | dd | ~8.4, 2.0 | H-6 |

| 7.60 | d | ~8.4 | H-5 |

¹³C NMR (Carbon-13) Spectrum (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C-4 |

| 134.5 | C-3 |

| 133.0 | C-5 |

| 131.5 | C-6 |

| 129.0 | C-2 |

| 117.5 | C≡N |

| 114.0 | C-1 |

Table 2: Infrared (IR) Spectroscopy Data

The following prominent absorption peaks are identified from the gas-phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2230 | Strong | C≡N (Nitrile) Stretch |

| ~1580, 1470, 1380 | Medium | Aromatic C=C Ring Stretch |

| ~1130, 890, 830 | Strong | C-Cl Stretch and Aromatic C-H Bending |

Table 3: Mass Spectrometry (MS) Data

The following data was obtained from Electron Ionization Mass Spectrometry (EI-MS).[2]

| m/z | Relative Intensity | Assignment |

| 171/173/175 | High | [M]⁺ (Molecular Ion) Isotopic Cluster |

| 136 | Medium | [M-Cl]⁺ |

| 108 | Medium | [M-Cl-CN]⁺ |

| 100 | High | [C₆H₂Cl]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectrum Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans are generally sufficient.

-

-

Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

-

-

¹³C NMR Spectrum Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to remove ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

A higher number of scans (e.g., 64-256) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

Once in the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general process for spectroscopic analysis.

References

The Regioselective Reactivity of 3,4-Dichlorobenzonitrile with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,4-dichlorobenzonitrile with a range of nucleophiles. The document elucidates the governing principles of nucleophilic aromatic substitution (SNAr) on this substrate, with a particular focus on regioselectivity. Quantitative data from various reactions are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations are provided, alongside mechanistic diagrams to illustrate the underlying chemical pathways. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, aiding in the strategic design and execution of synthetic routes involving this compound.

Introduction

This compound is a versatile chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its aromatic core, substituted with two chlorine atoms and an electron-withdrawing nitrile group, presents a unique platform for nucleophilic aromatic substitution (SNAr) reactions. The electronic disparity of the two chloro-substituents, one para and the other meta to the cyano group, dictates a pronounced regioselectivity in these reactions, making it a predictable and valuable building block in multi-step syntheses.

This guide explores the reactivity of this compound with various classes of nucleophiles, including oxygen-based, nitrogen-based, and sulfur-based reagents. By consolidating available data and providing detailed experimental insights, this document aims to facilitate a deeper understanding of the factors governing these transformations and to empower researchers to effectively utilize this compound in their synthetic endeavors.

General Principles of Reactivity

The reactivity of this compound towards nucleophiles is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination pathway, which is facilitated by the presence of the strongly electron-withdrawing nitrile (-CN) group.

The nitrile group activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The negative charge of the complex is delocalized onto the cyano group, which is more effective when the nucleophilic attack occurs at the carbon atom para (C4) or ortho (C2, which is unsubstituted in this case) to the nitrile.

Regioselectivity

In the case of this compound, the nitrile group is located at C1. Nucleophilic attack can, in principle, occur at either C3 (meta to -CN) or C4 (para to -CN).

-

Attack at C4: When a nucleophile attacks the carbon at the 4-position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electron-withdrawing nitrile group. This resonance stabilization significantly lowers the activation energy for this pathway.

-

Attack at C3: Conversely, nucleophilic attack at the 3-position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrile group through resonance.

Consequently, nucleophilic aromatic substitution on this compound overwhelmingly favors substitution at the 4-position . The product of these reactions is typically the corresponding 3-chloro-4-substituted benzonitrile.

Reactivity with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with this compound to yield the corresponding 3-chloro-4-alkoxybenzonitriles and 3-chloro-4-phenoxybenzonitriles.

Quantitative Data for Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| 4-Chlorophenoxide | 4-Chlorophenol (B41353), KOH, Cu, 110-120 °C, 2.5 h | 3-Chloro-4-(4-chlorophenoxy)nitrobenzene* | 96 | [1] |

Note: This reaction was performed on the analogous 3,4-dichloronitrobenzene (B32671), which exhibits similar regioselectivity. The nitro group is also a strong electron-withdrawing group, directing substitution to the para position.

Experimental Protocol: Synthesis of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene

Materials:

-

3,4-Dichloronitrobenzene

-

4-Chlorophenol

-

Potassium hydroxide (B78521) (KOH)

-

Fine copper powder

-

Sodium hydroxide (NaOH) solution (0.8 M)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

A mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol (B47542) is completely dissolved.[1]

-

Fine copper powder (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are added to the mixture.[1]

-

The reaction mixture is stirred at 110–120 °C for 2.5 hours.[1]

-

After cooling to room temperature, 0.8 M NaOH solution (14 mL) is added, and the resulting mixture is stirred for 20 minutes to form a precipitate.[1]

-

The precipitate is filtered and washed with water until a neutral pH is achieved.[1]

-

The crude product is purified by flash chromatography on silica gel using a 10% ethyl acetate in hexanes eluent to afford 3-chloro-4-(4-chlorophenoxy)nitrobenzene as a pale-yellow solid (96% yield).[1]

Reactivity with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, are effective nucleophiles for the SNAr reaction with this compound, leading to the formation of various 3-chloro-4-aminobenzonitrile derivatives.

Quantitative Data for Reactions with Nitrogen-Based Nucleophiles

Experimental Protocol: General Procedure for Amination (Conceptual)

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, or a primary amine)

-

A suitable solvent (e.g., DMSO, DMF, or NMP)

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N), if the amine is used as its salt.

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine (1.1-2 equivalents). If the amine is a salt, add a base (1.5-2.5 equivalents).

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity with Sulfur-Based Nucleophiles

Thiolates are potent nucleophiles and react efficiently with this compound to produce 3-chloro-4-(alkylthio)- or 3-chloro-4-(arylthio)benzonitriles.

Quantitative Data for Reactions with Sulfur-Based Nucleophiles

Experimental Protocol: General Procedure for Thiolation (Conceptual)

Materials:

-

This compound

-

Thiol (e.g., thiophenol or an alkyl thiol)

-

A base (e.g., NaH, K₂CO₃, or NaOEt)

-

A suitable solvent (e.g., DMF, DMSO, or ethanol)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equivalents) in the chosen solvent.

-

Add the base (1.2 equivalents) portion-wise at room temperature or below to generate the thiolate in situ.

-

Add a solution of this compound (1 equivalent) in the same solvent to the thiolate solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Mechanisms and Logical Workflow

The predominant reaction mechanism for the substitution of a chlorine atom in this compound by a nucleophile is the SNAr mechanism. The logical workflow for predicting the outcome of such a reaction involves identifying the most electrophilic site on the aromatic ring and considering the stability of the possible intermediates.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism proceeds in two main steps:

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine at the 4-position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

Caption: General mechanism for the SNAr reaction of this compound.

Regioselectivity Determination Workflow

The regioselectivity of the nucleophilic attack is determined by the relative stability of the possible Meisenheimer complexes.

References

The Enigmatic Mechanism of 3,4-Dichlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific mechanism of action of 3,4-Dichlorobenzonitrile (3,4-DCBN) in biological systems is limited. This guide provides a comprehensive overview of the known properties of 3,4-DCBN and leverages extensive data from its closely related isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), to infer a probable mechanism of action. This information should be used as a foundation for further research, not as a definitive statement on the biological activity of 3,4-DCBN.

Executive Summary

This compound (3,4-DCBN) is a halogenated aromatic nitrile primarily utilized as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. While its direct biological effects are not well-documented, its structural isomer, 2,6-Dichlorobenzonitrile (Dichlobenil), is a well-characterized herbicide. This guide synthesizes the available data on 3,4-DCBN and extrapolates the extensively studied mechanism of Dichlobenil to provide a probable framework for understanding the biological activities of 3,4-DCBN. The primary proposed mechanism of action is the inhibition of cellulose (B213188) biosynthesis, a critical process in plant cell wall formation. Furthermore, this document explores its metabolic fate, potential toxicity, and provides generalized experimental protocols for its investigation.

Physicochemical Properties and Isomeric Comparison

Both 3,4-DCBN and its 2,6-isomer share the same molecular formula (C₇H₃Cl₂N) and molecular weight (172.01 g/mol ). However, the substitution pattern of the chlorine atoms on the benzene (B151609) ring significantly influences their physicochemical properties and, consequently, their biological activity.

| Property | This compound | 2,6-Dichlorobenzonitrile (Dichlobenil) |

| CAS Number | 6574-99-8 | 1194-65-6 |

| Appearance | White to brown crystalline powder | White crystalline solid |

| Melting Point | 74-78 °C | 144-145 °C |

| Water Solubility | Insoluble | 18 mg/L at 20°C |

| Primary Use | Chemical intermediate[1] | Herbicide[2] |

Studies on other dichlorinated aromatic compounds, such as dichlorophenols and dichloroanilines, suggest that 3,4-dichloro isomers tend to exhibit greater toxicity than their 2,6-dichloro counterparts.[3] This increased toxicity may be attributed to differences in steric hindrance and electronic properties, which can affect how the molecule interacts with biological targets.[3] The reduced steric bulk around the nitrile group in the 3,4-isomer compared to the 2,6-isomer could potentially allow for more favorable interactions with enzyme active sites.

Core Mechanism of Action: Inhibition of Cellulose Biosynthesis (Inferred from 2,6-Dichlorobenzonitrile)

The primary herbicidal action of Dichlobenil is the inhibition of cellulose biosynthesis, a fundamental process for plant cell wall integrity and growth.[2][4] It is highly probable that 3,4-DCBN, if herbicidally active, would operate through a similar mechanism.

Impact on the Cellulose Synthase Complex (CSC)

Cellulose is synthesized at the plasma membrane by large, multi-subunit enzyme complexes known as cellulose synthase complexes (CSCs). These complexes move through the plasma membrane, spinning out cellulose microfibrils. Dichlobenil disrupts this process by affecting the motility and organization of the CSCs. Live-cell imaging studies using fluorescently-tagged CESA proteins (a key component of the CSC) have shown that Dichlobenil rapidly inhibits the movement of these complexes. This leads to an accumulation of CSCs at the plasma membrane, effectively halting cellulose production.

Caption: Proposed mechanism of cellulose synthesis inhibition by this compound.

Metabolism and Biotransformation

Nitrile-containing compounds are known to undergo extensive metabolism in biological systems. In mammals, this process is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.

Phase I and Phase II Metabolism

Based on studies of Dichlobenil, it is anticipated that 3,4-DCBN would undergo Phase I and Phase II biotransformation.

-

Phase I (Functionalization): Primarily oxidation reactions catalyzed by CYP450 enzymes. For Dichlobenil, this results in hydroxylated metabolites.

-

Phase II (Conjugation): The hydroxylated metabolites are then conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Caption: Proposed metabolic pathway of this compound in mammals.

Quantitative Data Summary

Direct quantitative data for the biological activity of 3,4-DCBN is scarce. The following tables summarize key quantitative findings for 2,6-Dichlorobenzonitrile (Dichlobenil), which can serve as a benchmark for future studies on the 3,4-isomer.

Table 1: Herbicidal Activity of 2,6-Dichlorobenzonitrile (Dichlobenil)

| Plant Species | Assay Type | Endpoint | Value | Reference |

| Lepidium sativum | Root growth | I₅₀ | 0.4 µM | [5] |

| Arabidopsis | Root growth | I₅₀ | 0.4 µM | [5] |

| French bean | Callus growth | I₅₀ | 4 µM | [5] |

| Maize | Callus growth | I₅₀ | 2 µM | [5] |

Table 2: Acute Toxicity of 2,6-Dichlorobenzonitrile (Dichlobenil) in Mammals

| Species | Route | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD₅₀ | >4460 | [4] |

| Mouse | Intraperitoneal | LD₅₀ | 600 |

Table 3: In Vitro Cytotoxicity of 2,6-Dichlorobenzonitrile (Dichlobenil)

| Cell Line | Exposure Time | Concentration (mg/L) | Inhibition (%) | Reference |

| Hep G2 | 48h | 100 | Not observed | [4] |

| HEK293T | 24h | 100 | Not observed | [4] |

Note: The study on benzonitrile (B105546) pesticides found Dichlobenil to be "almost nontoxic" to Hep G2 and HEK293T cells at the tested concentrations.[4]

Detailed Experimental Protocols (Generalized)

The following are generalized protocols based on methodologies reported in the literature for studying compounds like Dichlobenil. These should be optimized for specific experimental conditions.

Cellulose Synthesis Inhibition Assay (in planta)

This protocol is based on the radiolabeled glucose incorporation method.

-

Plant Material: Use a suitable plant model, such as Arabidopsis thaliana seedlings.

-

Treatment Preparation: Prepare a stock solution of 3,4-DCBN in DMSO. Create a dilution series in liquid growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the seedlings.

-

Incubation: Place seedlings in the treatment solutions containing [¹⁴C]-glucose. Include a vehicle control (DMSO) and a positive control (e.g., Dichlobenil). Incubate under appropriate light and temperature conditions.

-

Cell Wall Extraction: Harvest the seedlings and perform a series of washes and extractions to isolate the cell wall material, removing soluble sugars and other cellular components.

-

Cellulose Quantification: Treat the isolated cell wall material with enzymes to digest non-cellulosic polysaccharides. The remaining pellet, enriched in cellulose, is then solubilized.

-

Scintillation Counting: Measure the radioactivity of the solubilized cellulose fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of [¹⁴C]-glucose incorporated into cellulose relative to the total uptake. Determine the IC₅₀ value by plotting the inhibition of cellulose synthesis against the log of the 3,4-DCBN concentration.

References

Potential Applications of 3,4-Dichlorobenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzonitrile, a halogenated aromatic nitrile, serves as a versatile scaffold and key intermediate in the synthesis of a variety of biologically active molecules. This technical guide explores its potential applications in medicinal chemistry, with a focus on the development of novel therapeutic agents. We delve into the synthesis of potent anticancer and antiviral compounds derived from this precursor, presenting quantitative biological data, detailed experimental protocols, and elucidating relevant signaling pathways. This document aims to provide a comprehensive resource for researchers engaged in drug discovery and development, highlighting the utility of the this compound core in generating promising new chemical entities.

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its disubstituted phenyl ring provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. The presence of the nitrile group and chlorine atoms offers multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse compound libraries in drug discovery programs. This guide will focus on two key areas where derivatives of this compound have shown significant promise: oncology and virology.

Anticancer Applications: Dichlorophenylacrylonitriles as Aryl Hydrocarbon Receptor (AhR) Ligands

A significant application of the this compound scaffold is in the development of potent and selective anticancer agents. Research has demonstrated that dichlorophenylacrylonitriles, synthesized from the related precursor 3,4-dichlorophenylacetonitrile, exhibit significant growth-inhibitory effects against various cancer cell lines, particularly breast cancer.[2]

Biological Activity and Quantitative Data

A series of (Z)-2-(3,4-dichlorophenyl)acrylonitrile derivatives have been synthesized and evaluated for their cytotoxic activity. These compounds have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in tumorigenesis.[2] The antiproliferative activity, expressed as the GI50 value (the concentration required to inhibit cell growth by 50%), of several key derivatives is summarized in the table below.

| Compound ID | Structure | Cell Line | GI50 (µM)[2] |

| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 |

| 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 |

| 35 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Various | 0.030 ± 0.014 |

| 38 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Various | 0.034 ± 0.01 |

Table 1: In vitro anticancer activity of selected 3,4-dichlorophenylacrylonitrile derivatives.

Compound 6 displayed a 260-fold selectivity for the MCF-7 breast cancer cell line.[2] Further studies on compound 38 in a panel of drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, ZR-75-1, SKBR3, and BT474, showed potent activity with GI50 values ranging from 10 to 206 nM.[2]

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Pathway

The anticancer activity of these dichlorophenylacrylonitrile derivatives is mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the chaperones dissociate, and the ligand-AhR complex translocates to the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in cell cycle regulation and apoptosis.[3][4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Stabilization of a Panel of Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Derivatization of 3,4-Dichlorobenzonitrile: A Hub for Novel Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of 3,4-dichlorobenzonitrile serves as a versatile and strategic starting point for the exploratory synthesis of a diverse array of novel compounds. Its unique electronic and structural features, characterized by a nitrile group and two chlorine atoms on the benzene (B151609) ring, offer multiple avenues for chemical modification. This guide provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and the biological relevance of the resulting derivatives, tailored for professionals in chemical research and drug development.

Core Synthetic Transformations

The chemical reactivity of this compound can be broadly categorized into three main areas: reactions involving the nitrile group, substitution of the chlorine atoms, and modifications to the aromatic ring. This section details several high-impact synthetic strategies.

[3+2] Cycloaddition: Formation of Tetrazoles

The nitrile functionality of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with azides, providing a direct route to 5-substituted-1H-tetrazoles. The resulting 5-(3,4-dichlorophenyl)-1H-tetrazole is of significant interest in medicinal chemistry as the tetrazole ring is a well-established bioisostere of a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties.

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern drug discovery for building molecular complexity.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between this compound and a boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of novel biaryl compounds.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. This reaction is instrumental in the synthesis of N-aryl amines, a common motif in pharmacologically active molecules.

-

Sonogashira Coupling: The Sonogashira reaction enables the coupling of this compound with terminal alkynes, introducing an alkynyl moiety onto the aromatic ring. These products can serve as key intermediates for further transformations.

-

Heck Reaction: This reaction involves the coupling of this compound with an alkene to form a new C-C bond, resulting in substituted styrenic compounds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution. A key example is the fluorination of this compound, which can be selectively controlled to yield either 3-chloro-4-fluorobenzonitrile (B37791) or 3,4-difluorobenzonitrile. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine, yielding (3,4-dichlorophenyl)methanamine. This transformation provides a flexible linker and a site for further functionalization, significantly expanding the accessible chemical space. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Experimental Protocols

The following are detailed methodologies for the key transformations described above.

Synthesis of 5-(3,4-dichlorophenyl)-1H-tetrazole via [3+2] Cycloaddition

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Reagents | Sodium Azide (B81097) (NaN₃), Zinc Chloride (ZnCl₂) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 12-24 hours |

| Yield | 85-95% |

Protocol:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and acidify with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(3,4-dichlorophenyl)-1H-tetrazole.

General Protocol for Suzuki-Miyaura Coupling

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Reagents | Arylboronic Acid, K₃PO₄ |

| Catalyst | Pd(OAc)₂, SPhos |

| Solvent | Dioxane/Water |

| Temperature | 80-100 °C |

| Reaction Time | 8-16 hours |

| Yield | 60-85% |

Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add degassed dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the mixture to 80-100 °C for 8-16 hours until the starting material is consumed.

-

After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Reagents | Amine, NaOtBu |

| Catalyst | Pd₂(dba)₃, XPhos |

| Solvent | Toluene or Dioxane |

| Temperature | 100-120 °C |

| Reaction Time | 4-24 hours |

| Yield | 70-90% |

Protocol:

-

To a reaction tube, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and NaOtBu (1.4 eq).

-

Seal the tube, and evacuate and backfill with argon.

-

Add the amine (1.2 eq) and the solvent (toluene or dioxane).

-

Heat the reaction mixture to 100-120 °C for 4-24 hours.

-

After completion, cool the mixture, dilute with a suitable organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Reduction of this compound to (3,4-dichlorophenyl)methanamine

| Reagent/Parameter | Value |

| Starting Material | This compound |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-12 hours |

| Yield | 75-90% |

Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter the solids and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3,4-dichlorophenyl)methanamine, which can be further purified by distillation or crystallization.

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown promise in various biological applications. For instance, tetrazole-containing compounds are known for a wide range of bioactivities, including as anti-inflammatory, antiviral, and anticancer agents.[1] A notable example is the potent inhibition of tyrosinase by a tetrazole derivative of this compound.[1] Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders.

Furthermore, biaryl structures synthesized via Suzuki-Miyaura coupling are known to be effective enzyme inhibitors. For example, certain biaryl compounds have been developed as potent inhibitors of the bromodomains of CBP/P300, which are critical regulators of gene transcription.[2] Inhibition of these bromodomains is a promising therapeutic strategy for cancer and inflammatory diseases.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of novel chemical entities. The strategic application of modern synthetic methodologies, including [3+2] cycloadditions and palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse molecular architectures. The demonstrated biological activities of these derivatives, such as enzyme inhibition, underscore the potential of this scaffold in drug discovery and development. This guide provides a foundational framework for researchers to explore the rich chemistry of this compound and to develop innovative compounds with significant therapeutic potential.

References

3,4-Dichlorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzonitrile is a crucial intermediate in the synthesis of a wide range of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its reactive chlorine atoms and nitrile functionality allow for a variety of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂N | [2] |

| Molecular Weight | 172.01 g/mol | [2] |

| CAS Number | 6574-99-8 | [2] |

| Melting Point | 74-78 °C | |

| Boiling Point | 129-130 °C at 0.01 Torr | |

| Appearance | White to brown crystalline powder | |

| Solubility | Insoluble in water |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts |

| Infrared (IR) | The IR spectrum displays characteristic peaks for the nitrile (C≡N) stretching vibration. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, along with isotopic peaks characteristic of a molecule containing two chlorine atoms.[2] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, with the choice of route often depending on the availability of starting materials and the desired scale of production. A common and efficient method involves a two-step process starting from 1,2-dichlorobenzene (B45396).[3]

Two-Step Synthesis from 1,2-Dichlorobenzene

This process involves the bromination of 1,2-dichlorobenzene to form 3,4-dichlorobromobenzene, followed by a cyanation reaction.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound [3]

Step 1: Bromination of 1,2-Dichlorobenzene

-

To a reaction vessel, add 26.2 g of 1,2-dichlorobenzene and 2.75 g of iron powder.

-

Heat the mixture to 45 °C.

-

Slowly add 26 g of bromine dropwise at a rate of 0.2 mL/min.

-

After the addition is complete, maintain the reaction at 45 °C for 2 hours.

-

After the reaction, wash the mixture with a sodium sulfite (B76179) solution and extract with dichloromethane.

-

Purify the crude product by distillation to obtain 3,4-dichlorobromobenzene. A molar yield of up to 90.3% with a purity of 98.5% can be achieved.[3]

Step 2: Cyanation of 3,4-Dichlorobromobenzene

-

In a separate reaction vessel, mix 5.4 g of cuprous cyanide, 0.1 g of hydrated 1,10-phenanthroline, and 25 g of DMF.

-

Heat the mixture to 128 °C.

-

Dropwise add a solution of 11.3 g of 3,4-dichlorobromobenzene in 10 g of DMF.

-

Maintain the reaction at 128 °C for 3 hours after the addition is complete.

-

After the reaction, wash the mixture and separate the layers to obtain the product.

-

This method can yield this compound with a purity of 98.0% and a molar yield of 94.2%.[3]

This compound as a Building Block

The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the aromatic ring and the nitrile group.

Caption: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution: Synthesis of Fluorinated Analogues

A primary application of this compound is in the synthesis of fluorinated benzonitriles, which are important intermediates for herbicides and pharmaceuticals.[1][4] The chlorine atoms can be sequentially replaced by fluorine atoms through nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzonitrile and 3,4-Difluorobenzonitrile (B1296988) [1][5]

-

In a 1000 mL reactor equipped with a stirrer, reflux separator, and thermometer, add 150 g of this compound, 450 g of 1,3-dimethyl-2-imidazolidinone, and 100 g of an azeotropic solvent (e.g., cyclohexane (B81311) or toluene).

-

Heat the mixture to reflux to remove any water.

-

After dehydration, add 75-150 g of spray-dried potassium fluoride (B91410) and a phase-transfer catalyst (e.g., 10-15 g of bis-(N-bis(dimethylamino)methylene)-iminium chloride).

-

Heat the reaction mixture to 130-150 °C for 2-3 hours to facilitate the first substitution, yielding 3-chloro-4-fluorobenzonitrile as the main intermediate.[1][5]

-

To drive the reaction to completion and form 3,4-difluorobenzonitrile, continue heating at a higher temperature of 180-200 °C for 5-6 hours.[1][5]

-

The product can be isolated by filtration to remove inorganic salts, followed by distillation of the filtrate under reduced pressure.

Quantitative Data for Fluorination Reactions:

| Product | Reaction Conditions | Yield | Purity | Reference |

| 3,4-Difluorobenzonitrile | KF, 1,3-dimethyl-2-imidazolidinone, catalyst, 130-150 °C then 180-200 °C | Up to 85% | >99% | [1] |

Spectroscopic Data for Fluorinated Products:

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3-Chloro-4-fluorobenzonitrile | Expected aromatic signals in the range of 7.2-7.8 ppm. | Expected aromatic and nitrile carbon signals. |

| 3,4-Difluorobenzonitrile | Aromatic signals are observed. | Aromatic and nitrile carbon signals are present. |

Reduction of the Nitrile Group: Synthesis of 3,4-Dichlorobenzylamine

The nitrile group of this compound can be readily reduced to a primary amine, providing access to 3,4-dichlorobenzylamine, a valuable intermediate for further functionalization. A common method for this transformation is catalytic hydrogenation using Raney Nickel.

Experimental Protocol: Reduction of this compound

-

In a hydrogenation reactor, suspend this compound in a suitable solvent such as ethanol.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the reactor with hydrogen gas (typically 0.5-1.5 MPa).

-

Heat the reaction mixture to 80-120 °C and stir until the hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude 3,4-dichlorobenzylamine, which can be further purified by distillation or crystallization.

Spectroscopic Data for 3,4-Dichlorobenzylamine: [6][7]

| Spectrum | Chemical Shifts (δ ppm) |

| 1H NMR | Aromatic protons typically appear in the range of 7.1-7.4 ppm. The benzylic CH₂ protons show a singlet around 3.8 ppm, and the NH₂ protons give a broad singlet around 1.5 ppm.[6] |

| 13C NMR | Aromatic carbons and the benzylic carbon signal are observed. |

Hydrolysis of the Nitrile Group: Synthesis of 3,4-Dichlorobenzoic Acid

The nitrile group can be hydrolyzed under either acidic or basic conditions to afford 3,4-dichlorobenzoic acid, another important synthetic intermediate.

Experimental Protocol: Hydrolysis of this compound

Acidic Hydrolysis:

-

Reflux a mixture of this compound with an aqueous solution of a strong acid, such as sulfuric acid.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Basic Hydrolysis:

-

Reflux a mixture of this compound with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Spectroscopic Data for 3,4-Dichlorobenzoic Acid: [3][8][9][10]

| Spectrum | Chemical Shifts (δ ppm) |

| 1H NMR (Acetone-d₆) | Aromatic protons are observed at approximately 8.13 (d), 7.98 (dd), and 7.75 (d).[8] |

| 13C NMR (Acetone-d₆) | The carboxylic acid carbon appears around 164.8 ppm, with aromatic carbons observed at 136.7, 132.2, 131.4, 131.0, 130.9, and 129.3 ppm.[8] |

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of the herbicide Cyhalofop-ethyl.[1] The synthesis involves the conversion of this compound to 3,4-difluorobenzonitrile as a key step. While direct use in pharmaceuticals is less commonly cited, its derivatives are of significant interest. For instance, the structurally related 3,4-dichloronitrobenzene (B32671) is a precursor to the antibiotic Ciprofloxacin.[11] The versatile chemistry of this compound makes it a valuable scaffold for the development of new bioactive molecules.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility through scalable synthetic routes and the diverse reactivity of its functional groups have established it as a key intermediate in the production of high-value chemicals. The detailed protocols and data presented in this guide are intended to empower researchers and developers to fully leverage the synthetic potential of this important molecule in their ongoing and future projects.

References

- 1. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. audreyli.com [audreyli.com]

- 5. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum [chemicalbook.com]

- 10. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dichlorobenzonitrile from 1,2-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-dichlorobenzonitrile, a key intermediate in the production of pharmaceuticals, pesticides, and dyes, starting from 1,2-dichlorobenzene (B45396).[1][2] The primary and most industrially viable method involves a two-step reaction sequence: the bromination of 1,2-dichlorobenzene to yield 3,4-dichlorobromobenzene, followed by a cyanation reaction to produce the final product, this compound.[1][3] This approach is favored due to its high yield, high purity of the final product, and the use of readily available and low-cost raw materials.[1][3]

Overall Reaction Scheme

The synthesis proceeds in two main stages as depicted below:

Step 1: Bromination of 1,2-Dichlorobenzene

1,2-Dichlorobenzene is reacted with bromine in the presence of a catalyst to yield 3,4-Dichlorobromobenzene.

Step 2: Cyanation of 3,4-Dichlorobromobenzene

3,4-Dichlorobromobenzene is then reacted with cuprous cyanide to produce this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorobromobenzene via Bromination